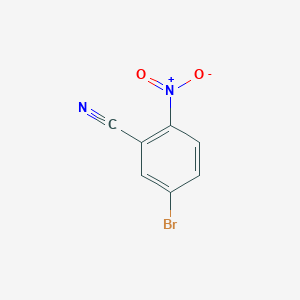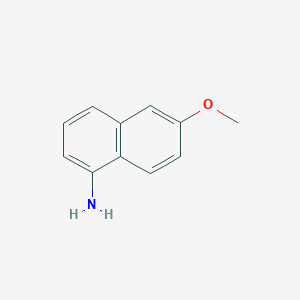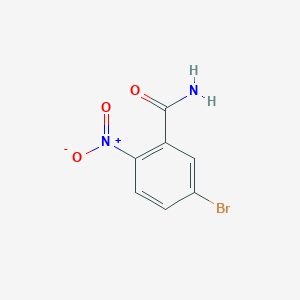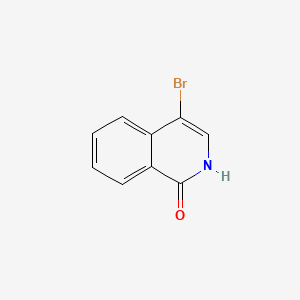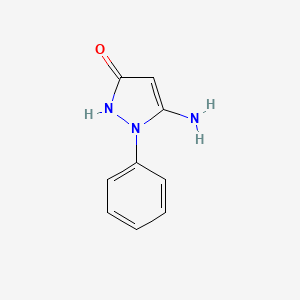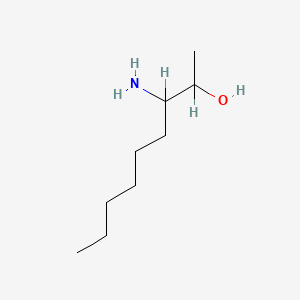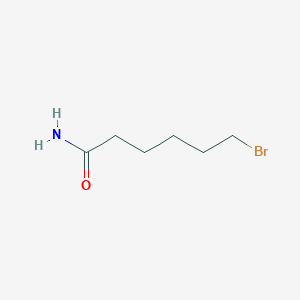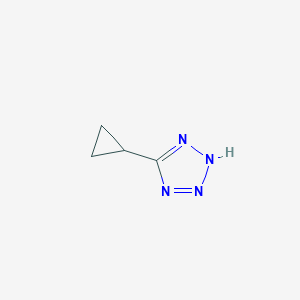
メチルベンゾイミデート
概要
説明
Methyl benzimidate, also known as benzimidoic acid methyl ester hydrochloride, is a chemical compound with the molecular formula C8H9NO·HCl. It is a white crystalline powder that is soluble in water and alcohols but insoluble in non-polar solvents. This compound is primarily used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine .
科学的研究の応用
Methyl benzimidate has several scientific research applications, including:
Safety and Hazards
“Methyl benzimidate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear suitable protective equipment, prevent dispersion of dust, wash hands and face thoroughly after handling, use a local exhaust if dust or aerosol will be generated, and avoid contact with skin, eyes, and clothing .
将来の方向性
作用機序
Target of Action
Methyl benzimidate is primarily used as an imidating reagent . It is known to modify Lys residues of cyclic Lys-Gly-Asp peptide to afford acetimidate analogs . The primary targets of methyl benzimidate are therefore the Lys residues in peptides and proteins.
Mode of Action
The compound interacts with its targets by modifying the Lys residues. This modification results in the formation of acetimidate analogs . The exact mechanism of this interaction is complex and involves several steps, but the end result is a change in the chemical structure of the target molecule.
Biochemical Pathways
It is known that the compound plays a role in the synthesis of chiral phenyldihydroimidazole derivatives . It is also used in the synthesis of N-benzimidoyl-(1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine) .
Result of Action
The action of methyl benzimidate results in the modification of Lys residues in peptides and proteins, leading to the formation of acetimidate analogs . This can have various effects at the molecular and cellular level, depending on the specific context in which the compound is used.
生化学分析
Biochemical Properties
Methyl benzimidate plays a significant role in biochemical reactions. It is known to interact with enzymes, proteins, and other biomolecules. For instance, methyl benzimidate has been used as an imidating reagent to modify lysine residues in peptides, leading to the formation of acetimidate analogs . This interaction is crucial for studying protein structure and function. Additionally, methyl benzimidate has been utilized in the synthesis of N-benzimidoyl derivatives, which are important in various biochemical applications .
Cellular Effects
Methyl benzimidate influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, methyl benzimidate can modify lysine residues in proteins, which can alter their function and interactions with other biomolecules . This modification can impact cell signaling pathways and gene expression, leading to changes in cellular metabolism. Furthermore, methyl benzimidate has been shown to affect the stability and function of proteins, which can influence overall cell function .
Molecular Mechanism
The molecular mechanism of methyl benzimidate involves its interaction with biomolecules at the molecular level. Methyl benzimidate can bind to lysine residues in proteins, forming stable imidate bonds . This binding can inhibit or activate enzymes, depending on the specific protein and the nature of the interaction. Additionally, methyl benzimidate can influence gene expression by modifying transcription factors or other regulatory proteins . These changes at the molecular level can have significant effects on cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl benzimidate can change over time. The stability and degradation of methyl benzimidate are important factors to consider. Methyl benzimidate is relatively stable at low temperatures, but it can degrade over time, especially at higher temperatures . Long-term exposure to methyl benzimidate can lead to changes in cellular function, including alterations in protein stability and function . These temporal effects are important for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of methyl benzimidate can vary with different dosages in animal models. At low doses, methyl benzimidate may have minimal effects on cellular function. At higher doses, it can cause significant changes in protein function and cellular metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of methyl benzimidate can lead to toxic or adverse effects, including cell death and tissue damage . These dosage effects are important for understanding the safety and efficacy of methyl benzimidate in research and therapeutic applications.
Metabolic Pathways
Methyl benzimidate is involved in various metabolic pathways. It can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, methyl benzimidate can modify lysine residues in enzymes, altering their activity and function . This modification can impact metabolic pathways and the overall metabolic state of the cell. Additionally, methyl benzimidate can affect the levels of specific metabolites, which can have downstream effects on cellular function and metabolism .
Transport and Distribution
The transport and distribution of methyl benzimidate within cells and tissues are important for its activity and function. Methyl benzimidate can interact with transporters and binding proteins, influencing its localization and accumulation . For example, methyl benzimidate can bind to lysine residues in transport proteins, affecting their function and the transport of other molecules . This interaction can impact the distribution of methyl benzimidate within the cell and its overall activity.
Subcellular Localization
The subcellular localization of methyl benzimidate is crucial for its activity and function. Methyl benzimidate can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, methyl benzimidate can be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Additionally, methyl benzimidate can be targeted to the mitochondria, where it can affect cellular metabolism and energy production . The subcellular localization of methyl benzimidate is important for understanding its specific effects on cellular function.
準備方法
Synthetic Routes and Reaction Conditions: Methyl benzimidate can be synthesized through the reaction of benzonitrile with methanol in the presence of hydrochloric acid. The reaction typically involves the following steps:
- Benzonitrile is dissolved in methanol.
- Hydrochloric acid is added to the solution.
- The mixture is stirred at room temperature until the reaction is complete.
- The product is then isolated by removing the volatiles under reduced pressure and purified by recrystallization .
Industrial Production Methods: In industrial settings, the production of methyl benzimidate follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous stirring and precise control of temperature and pressure to achieve efficient conversion of benzonitrile to methyl benzimidate .
化学反応の分析
Types of Reactions: Methyl benzimidate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzoic acid derivatives.
Reduction: It can be reduced to form benzylamine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted benzimidates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzylamine derivatives.
Substitution: Substituted benzimidates.
類似化合物との比較
- Ethyl benzimidate hydrochloride
- Methyl acetimidate hydrochloride
- Ethyl formimidate hydrochloride
Comparison: Methyl benzimidate is unique in its ability to form stable imidate analogs with lysine residues, making it particularly useful in protein modification studies. Compared to ethyl benzimidate hydrochloride and methyl acetimidate hydrochloride, methyl benzimidate offers higher reactivity and selectivity in certain reactions. Additionally, its solubility in water and alcohols makes it more versatile for various applications .
特性
IUPAC Name |
methyl benzenecarboximidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-10-8(9)7-5-3-2-4-6-7/h2-6,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SISQKQNJHCDULL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10322881 | |
| Record name | METHYL BENZIMIDATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10322881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7471-86-5 | |
| Record name | 7471-86-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402222 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | METHYL BENZIMIDATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10322881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzimidic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
